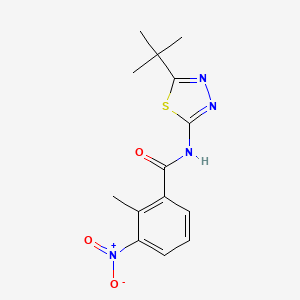![molecular formula C15H13Cl2NOS B5874779 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide, also known as CBTA, is a chemical compound that has gained significant attention in the field of scientific research. CBTA is a thioamide derivative that has been synthesized using various methods, and it exhibits potent biological activities.
作用机制
The exact mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide is not fully understood. However, studies have suggested that 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-2, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide exhibits potent biological activities that are mediated through its interaction with various molecular targets. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to modulate the expression of various genes involved in inflammation and cancer progression.
实验室实验的优点和局限性
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has several advantages for lab experiments, including its potent biological activities and its ability to modulate various signaling pathways. However, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has significant potential for therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential as a drug candidate. Additionally, future studies should investigate the potential of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide in combination with other drugs for the treatment of cancer and inflammation. Finally, more research is needed to evaluate the safety and toxicity of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide in animal models and humans.
合成方法
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide can be synthesized using various methods, including the reaction of 2-chloroacetamide with 4-chlorobenzyl mercaptan in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 4-chlorobenzyl mercaptan in the presence of a catalyst, such as N,N-dimethylformamide. The yield of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide varies depending on the synthesis method used.
科学研究应用
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It exhibits potent antitumor, anti-inflammatory, and analgesic activities. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to possess analgesic activity by reducing pain sensitivity in animal models.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-7-5-11(6-8-12)9-20-10-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVYWNXHYFXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)




![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)

![N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5874770.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

